Dipotassium aquapentachlororuthenate

Catalog No.
S1902457
CAS No.
14404-33-2
M.F
Cl5H2K2ORu
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipotassium aquapentachlororuthenate

CAS Number

14404-33-2

Product Name

Dipotassium aquapentachlororuthenate

IUPAC Name

dipotassium;pentachlororuthenium(2-);hydrate

Molecular Formula

Cl5H2K2ORu

Molecular Weight

374.5 g/mol

InChI

InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5

InChI Key

SRVGBBZEPHUDFZ-UHFFFAOYSA-I

SMILES

O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+]

Canonical SMILES

O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+]

The exact mass of the compound Dipotassium aquapentachlororuthenate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dipotassium aquapentachlororuthenate (K2[RuCl5(H2O)], CAS: 14404-33-2) is a highly crystalline, well-defined monomeric ruthenium(III) coordination complex widely utilized as a premium precursor in organometallic synthesis, catalysis, and materials science . Unlike generic ruthenium halides, this compound provides a precise, stoichiometric source of Ru(III) featuring a kinetically labile aquo ligand within an octahedral coordination sphere [1]. From a procurement perspective, its primary value lies in its compositional predictability and batch-to-batch reproducibility, making it an essential starting material for the fabrication of advanced water-soluble polymerization catalysts, selective oxidation complexes, and uniform electrodeposited bimetallic films.

Procurement teams and synthetic chemists often default to ruthenium(III) chloride hydrate (RuCl3·xH2O) as a generic Ru(III) source; however, commercial RuCl3·xH2O is notoriously ill-defined, consisting of an unpredictable mixture of Ru(III) and Ru(IV) oxidation states, variable hydration levels, and polynuclear oxo/hydroxo-bridged species [1]. Substituting K2[RuCl5(H2O)] with RuCl3·xH2O frequently results in sluggish ligand exchange, poor reproducibility, and the need for complex pre-reduction or cluster-cleavage steps during catalyst synthesis [2]. Furthermore, even within the K2[RuCl5(H2O)] supply chain, lower-grade generic batches often contain the oxo-bridged dimer impurity K4[Ru2Cl10O], which is completely inactive in critical applications such as aqueous ring-opening metathesis polymerization (ROMP) [1]. Therefore, procuring authentic, monomeric K2[RuCl5(H2O)] is non-negotiable for processes requiring precise stoichiometric control and high catalytic turnover.

Compositional Purity and Monomeric Fidelity for Reproducible Synthesis

The synthesis of advanced ruthenium catalysts requires precise control over the metal's oxidation state and coordination geometry. Authentic K2[RuCl5(H2O)] provides a 100% monomeric Ru(III) center, whereas the common substitute RuCl3·xH2O is a polymeric mixture of Ru(III) and Ru(IV) species [1]. This discrete monomeric nature allows for direct, predictable stoichiometric reactions without the batch-to-batch variability inherent to polymeric ruthenium chlorides[2].

Evidence DimensionOxidation state purity and monomeric fraction
Target Compound Data100% monomeric Ru(III) species
Comparator Or BaselineRuCl3·xH2O (Variable mixture of Ru(III)/Ru(IV) and polynuclear clusters)
Quantified DifferenceSingle defined Ru(III) center vs. unpredictable mixed-valency polymeric clusters
ConditionsStandard precursor dissolution for organometallic catalyst synthesis

Eliminates batch-to-batch variability in catalyst manufacturing and avoids costly, time-consuming pre-reduction or cluster-cleavage steps.

Catalytic Activity in Aqueous Ring-Opening Metathesis Polymerization (ROMP)

In the synthesis of water-soluble polymers via ROMP, the exact speciation of the ruthenium precursor dictates catalytic viability. Authentic K2[RuCl5(H2O)] is highly active for the polymerization of functionalized cyclic olefins in aqueous media. In contrast, generic commercial batches that have degraded into or contain the oxo-bridged dimer K4[Ru2Cl10O] exhibit zero polymerization activity [1]. Procurement of the verified monomeric aquo-complex is therefore a strict requirement for this catalytic process.

Evidence DimensionAqueous ROMP catalytic activity
Target Compound DataAuthentic K2[RuCl5(H2O)] (Highly active catalyst precursor)
Comparator Or BaselineK4[Ru2Cl10O] dimer impurity found in generic batches (0% polymerization activity)
Quantified DifferenceHigh catalytic turnover vs. complete inactivity
ConditionsAqueous ring-opening metathesis polymerization of functionalized cyclic olefins

Ensures that the procured material will actually function in sensitive aqueous polymerization workflows, preventing complete batch failures.

Ligand Exchange Kinetics and Processability

The presence of the kinetically labile aquo ligand in K2[RuCl5(H2O)] significantly enhances its processability compared to fully substituted hexahalide complexes like K3[RuCl6]. The aquo ligand provides a facile entry point for incoming N-donor or P-donor ligands, allowing complexation to proceed under milder solvothermal conditions (e.g., 90 °C) with high yields (typically 53–55% for bulky purine ligands) [1]. Comparators lacking this labile site require substantially harsher conditions and extended reflux times to achieve substitution.

Evidence DimensionLigand substitution lability
Target Compound DataK2[RuCl5(H2O)] (Rapid aquo-ligand displacement under mild solvothermal conditions)
Comparator Or BaselineK3[RuCl6] or anhydrous RuCl3 (Sluggish substitution requiring extended, harsh reflux)
Quantified DifferenceFacile substitution at 90 °C vs. high-energy barrier for initial ligand exchange
ConditionsSolvothermal coordination with bulky N-donor ligands (e.g., guanine/inosine) in 3M HCl

Lowers the energy requirements for catalyst synthesis and prevents the thermal degradation of sensitive organic ligands during complexation.

Electrochemical Deposition Reliability for Fuel Cell Components

For the fabrication of energy conversion devices, precursors must exhibit predictable electrochemical behavior. K2[RuCl5(H2O)] demonstrates discrete, well-resolved Ru(III)/Ru(II) and Ru(IV)/Ru(III) redox couples, making it an ideal candidate for the controlled electrodeposition of bifunctional PtRu catalyst films . In contrast, the mixed speciation of RuCl3·xH2O results in broad, overlapping electrochemical waves, leading to non-uniform film stoichiometry and unpredictable deposition kinetics.

Evidence DimensionElectrochemical redox resolution
Target Compound DataK2[RuCl5(H2O)] (Discrete, predictable Ru(III)/Ru(II) deposition potentials)
Comparator Or BaselineRuCl3·xH2O (Broad, overlapping waves due to mixed speciation)
Quantified DifferencePrecise deposition control vs. variable/unpredictable deposition kinetics
ConditionsElectrodeposition of PtRu bifunctional catalyst films on nanoporous substrates

Guarantees uniform, reproducible film stoichiometry and morphology, which is critical for the manufacturing of high-performance fuel cell electrodes.

Aqueous Ring-Opening Metathesis Polymerization (ROMP)

Leveraging its precise monomeric structure and high aqueous activity, K2[RuCl5(H2O)] is the optimal precursor for generating water-soluble ruthenium catalysts used in the green synthesis of functionalized cyclic olefin polymers [1].

Synthesis of Advanced Diruthenium Biosensors

Due to its kinetically labile aquo ligand, this compound is the preferred starting material for synthesizing purine-based diruthenium(III) complexes under mild solvothermal conditions, which are utilized in highly selective biosensing applications such as hypoxanthine detection[2].

Electrodeposition of Bimetallic Fuel Cell Catalysts

Its well-defined electrochemical redox profile makes K2[RuCl5(H2O)] highly suitable for the controlled electrodeposition of uniform PtRu bifunctional catalytic films on nanoporous TiO2 or carbon substrates for energy conversion devices .

Homogeneous Oxidation Catalysis

The compound serves as a reliable, high-purity precursor for forming well-defined Ru(III)-salen or Ru-macrocycle complexes, which are deployed as highly selective catalysts in the oxidation of alkenes and alcohols [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14404-33-2

Dates

Last modified: 08-16-2023

Explore Compound Types